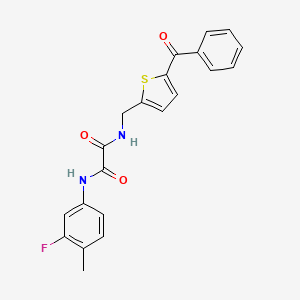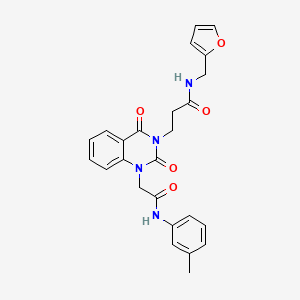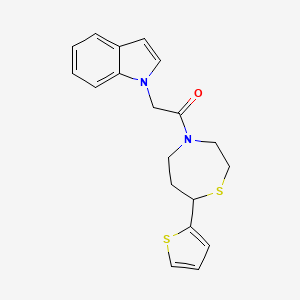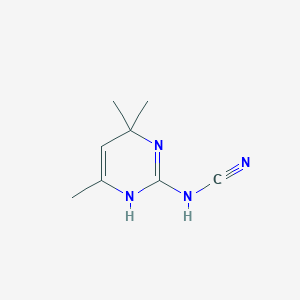![molecular formula C19H18N4O B2591249 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone CAS No. 2191265-86-6](/img/structure/B2591249.png)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is unique, with a triazol-2-yl group attached to an azetidin-1-yl group, and a 4’-methyl-[1,1’-biphenyl]-4-yl group attached as a methanone.Chemical Reactions Analysis
The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .Aplicaciones Científicas De Investigación
Huisgen 1,3-Dipolar Cycloadditions
The compound is structurally related to triazole derivatives that have been extensively studied for their applications in Huisgen 1,3-dipolar cycloadditions. For example, a study on the catalytic activity of tris(triazolyl)methanol-Cu(I) structures in Huisgen 1,3-dipolar cycloadditions highlights the efficiency of triazole derivatives in facilitating these reactions under mild conditions, offering a versatile method for the synthesis of various heterocyclic compounds (Ozcubukcu et al., 2009).
Synthesis and Characterization of Triazole Derivatives
Another aspect of scientific research involves the synthesis and detailed characterization of triazole and triazolidin derivatives, showcasing the diversity of compounds that can be generated from triazole-based frameworks. This includes exploring their crystal structures and conducting density functional theory (DFT) studies to understand their molecular configurations (Abosadiya et al., 2018).
Application in Liquid Crystal Technologies
The synthesis of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives and their examination for liquid crystal properties indicate the potential use of triazole derivatives in developing materials with specific optical and electronic properties. This research demonstrates the broader applicability of such compounds in materials science, particularly in the context of liquid crystal displays and other optoelectronic devices (Zhao et al., 2013).
Antimicrobial Activities
The synthesis of novel triazole analogues of piperazine and their evaluation for antimicrobial activity against various pathogenic bacteria reveal the potential pharmaceutical applications of triazole derivatives. Such studies underscore the importance of these compounds in developing new antibacterial agents, contributing to the fight against drug-resistant bacterial infections (Nagaraj et al., 2018).
Anticancer Activity Evaluation
Research into aziridine-1,2,3-triazole hybrid derivatives for their anticancer activity provides insights into the therapeutic potential of these compounds. Evaluating these derivatives against cancer cell lines can lead to the development of novel anticancer drugs, highlighting the significance of triazole derivatives in medicinal chemistry (Dong et al., 2017).
Mecanismo De Acción
The compound also contains an azetidine ring, which is a type of four-membered ring. Azetidines are known to have various biological activities and are used as building blocks in drug discovery .
The compound also contains a biphenyl group, which is a type of aromatic compound. Biphenyls can interact with various biological targets through π-π stacking and hydrophobic interactions .
The pharmacokinetics of a compound depend on its chemical structure and properties. For example, the solubility, lipophilicity, and stability of the compound can affect its absorption, distribution, metabolism, and excretion (ADME) properties .
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of the compound can be affected by pH and temperature, and the efficacy of the compound can be affected by the presence of other molecules that compete for the same targets .
Propiedades
IUPAC Name |
[4-(4-methylphenyl)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)19(24)22-12-18(13-22)23-20-10-11-21-23/h2-11,18H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJZIIUDXYYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2591170.png)









